molecular formula C12H15ClN2O5S B2726167 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid CAS No. 1008675-36-2

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid

Cat. No.: B2726167
CAS No.: 1008675-36-2
M. Wt: 334.77
InChI Key: QHUHRLXGZMYZIF-UHFFFAOYSA-N
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Description

“2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid” is a chemical compound with the CAS Number: 1008675-36-2 . Its IUPAC name is N-{2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}alanine . The molecular weight of this compound is 334.78 .


Molecular Structure Analysis

The molecular formula of this compound is C12H15ClN2O5S . The InChI code for this compound is 1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and specific rotation are not specified in the available data.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indoles : 2-(chloromethyl)phenyl isocyanides, derived from dehydration of N-[2-(chloromethyl)phenyl]formamides, produce 2-substituted indoles via organolithium reactions. This process includes addition to the isocyano carbon and intramolecular substitution reaction of imidoyl anion intermediates (Kobayashi et al., 2009).

  • Polarographic Behavior : The polarographic reduction of arylazo pyrazoles, including derivatives, is studied in various solutions, highlighting the behavior of these compounds under different pH conditions (Ravindranath et al., 1983).

  • Vapor-Liquid Equilibria : Research on the dehydration of 2-propanol using N,N-dimethyl formamide as an extractive distillation agent demonstrates its efficacy in various binary and ternary mixtures (Wu et al., 1988).

Applications in Material Science

  • Polymerization and Material Synthesis : The formation of 2-(benzylsulfanylthiocarbonylsulfanyl) propanoic acid as a by-product in the synthesis of dithioesters has implications for controlled free radical polymerization in material science (Laschewsky et al., 2007).

  • Aromatic Polyamides and Polyimides : The use of specific diamines, like 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, for synthesizing polyamides and polyimides shows promising results in terms of solubility, thermal properties, and potential applications in flexible films and high-performance materials (Yang & Lin, 1995).

Catalysis and Chemical Reactions

  • Lewis Basic Organocatalysis : Studies show that l-Piperazine-2-carboxylic acid derived N-formamides act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivity for a broad range of substrates (Wang et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and specific measures to take in case of exposure or if feeling unwell .

Properties

IUPAC Name

2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUHRLXGZMYZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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